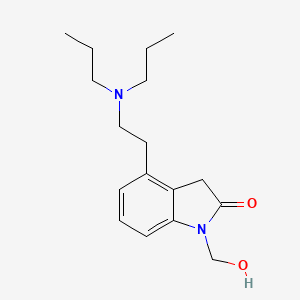

N-Hidroximetil Ropinirol

Descripción general

Descripción

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Aplicaciones Científicas De Investigación

N-Hydroxymethyl Ropinirole has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with dopamine receptors.

Medicine: Research focuses on its potential therapeutic applications, including its use as a treatment for neurological disorders.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds

Mecanismo De Acción

Target of Action

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist . The primary targets of Ropinirole are the D2 and D3 dopamine receptors . These receptors are concentrated in the limbic areas of the brain and are responsible for some of the neuropsychiatric effects . The affinity of Ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors . The exact mechanism of action of Ropinirole as a treatment for Parkinson’s disease is unknown , however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen in the brain .

Biochemical Pathways

Ropinirole and its analogues like N-Hydroxymethyl Ropinirole can promote structural plasticity in human iPSC-derived dopaminergic neurons via BDNF and mTOR signaling . This leads to dose-dependent increases of dendritic arborization and soma size .

Pharmacokinetics

Ropinirole is mainly metabolized by CYP1A and is excreted to the kidney . It is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5-7 hours .

Result of Action

The action of Ropinirole results in the treatment of the signs and symptoms of Parkinson’s disease and for the treatment of primary moderate-severe restless legs syndrome . It is effective both as an early monotherapy and as an adjunct therapy with levodopa .

Action Environment

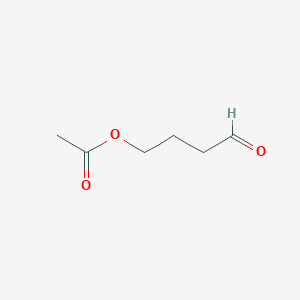

The action of Ropinirole and its derivatives can be influenced by environmental factors. For instance, the formation of certain degradants in Ropinirole extended-release tablets was found to be influenced by the reaction of Ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Análisis Bioquímico

Biochemical Properties

N-Hydroxymethyl Ropinirole interacts with various enzymes, proteins, and other biomolecules. It has a molecular formula of C17H26N2O2 . , which has been shown to have neuroprotective effects.

Cellular Effects

Studies on Ropinirole, its parent compound, have shown that it has neuroprotective effects against 6-hydroxydopamine in mice . It is also suggested to be effective in amyotrophic lateral sclerosis .

Molecular Mechanism

It is known that Ropinirole, the parent compound, stimulates dopamine D2 receptors in the brain . This ability to stimulate dopamine receptors is related to its mechanism of action .

Temporal Effects in Laboratory Settings

Studies on Ropinirole have shown that it has effects on spontaneous locomotor activity and contralateral circling in rodents .

Dosage Effects in Animal Models

Studies on Ropinirole have shown that it has effects on spontaneous locomotor activity and contralateral circling in rodents .

Metabolic Pathways

The metabolic pathways of N-Hydroxymethyl Ropinirole are not well-documented. It is known that Ropinirole, the parent compound, is heavily metabolized by the liver. The most important metabolic pathways are N-despropylation and hydroxylation to form the N-despropyl metabolite and hydroxy metabolites .

Transport and Distribution

It is known that Ropinirole, the parent compound, is heavily metabolized by the liver .

Subcellular Localization

It is known that Ropinirole, the parent compound, is heavily metabolized by the liver .

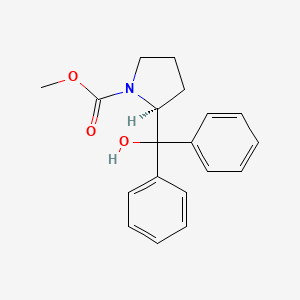

Métodos De Preparación

Synthetic Routes and Reaction Conditions

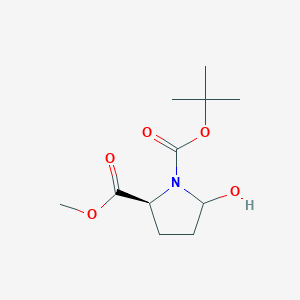

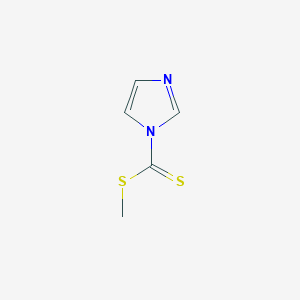

The synthesis of N-Hydroxymethyl Ropinirole typically involves the reaction of Ropinirole with formaldehyde under alkaline conditions. The process begins with the preparation of Ropinirole hydrochloride, which is then treated with formaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of a methylene bridge, resulting in the hydroxymethylation of the nitrogen atom .

Industrial Production Methods

Industrial production of N-Hydroxymethyl Ropinirole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through crystallization and purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxymethyl Ropinirole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxymethyl group back to a primary amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include aldehyde and carboxylic acid derivatives (from oxidation), primary amines (from reduction), and various substituted derivatives (from nucleophilic substitution) .

Comparación Con Compuestos Similares

Similar Compounds

Ropinirole: The parent compound, used primarily for its dopamine agonist properties.

Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic applications.

Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Uniqueness

This modification allows for the formation of various derivatives and increases its versatility in chemical synthesis and pharmaceutical development .

Propiedades

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1-(hydroxymethyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-9-18(10-4-2)11-8-14-6-5-7-16-15(14)12-17(21)19(16)13-20/h5-7,20H,3-4,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDKKVKHLHETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472440 | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027600-42-5 | |

| Record name | N-Hydroxymethyl ropinirole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027600425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYMETHYL ROPINIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V6SU8HKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)